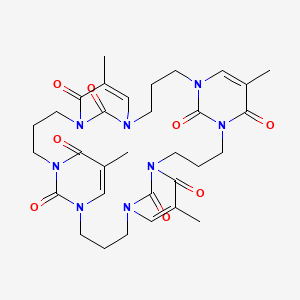
1,3-Trimethylene thymine cyclic tetramer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Trimethylene thymine cyclic tetramer, also known as this compound, is a useful research compound. Its molecular formula is C32H40N8O8 and its molecular weight is 664.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antiviral Activity
The cyclic tetramer has been studied for its antiviral properties, particularly against viruses such as HIV and hepatitis C. Its structural characteristics allow it to interact effectively with viral proteins, potentially inhibiting their function. For instance, derivatives of cyclic tetramers have shown promising results in inhibiting viral replication in vitro, indicating their potential as antiviral agents .
Anticancer Properties
Research has indicated that 1,3-Trimethylene thymine cyclic tetramer exhibits anticancer activity by targeting specific pathways involved in tumor growth. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells. This selectivity is crucial for developing safer cancer therapies .
Drug Delivery Systems
Due to its cyclic structure, the compound can be utilized in drug delivery systems. It can form stable complexes with various therapeutic agents, enhancing their solubility and bioavailability. The ability to encapsulate drugs within its structure allows for controlled release, making it a candidate for targeted therapy in diseases such as cancer and chronic infections .
Materials Science
Nanomaterials Development
The unique properties of this compound have led to its exploration in the development of nanomaterials. Its ability to self-assemble into nanostructures can be exploited for creating novel materials with specific optical and electronic properties. These materials have potential applications in sensors and electronic devices .
Polymer Chemistry
In polymer chemistry, the cyclic tetramer can serve as a building block for creating new polymeric materials with enhanced mechanical properties. The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance, making it suitable for various industrial applications .
Molecular Biology
Nucleic Acid Mimics
The structure of this compound allows it to act as a nucleic acid mimic, which can be utilized in the design of oligonucleotides for gene therapy applications. Its ability to hybridize with DNA and RNA opens avenues for developing therapeutic strategies aimed at correcting genetic defects or inhibiting the expression of harmful genes .
Research Tools
As a molecular probe, this compound can be used in biochemical assays to study nucleic acid interactions and enzyme activities. Its fluorescent properties make it suitable for use in imaging techniques to visualize cellular processes involving nucleic acids .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antiviral Activity | PMC8221264 | Demonstrated effective inhibition of viral replication |
| Anticancer Properties | PMC7145827 | Induced apoptosis in cancer cells with low toxicity |
| Drug Delivery Systems | Chemistry Europe | Enhanced solubility and controlled release capabilities |
| Nanomaterials Development | Frontiers in Chemistry | Self-assembly into nanostructures with novel properties |
| Nucleic Acid Mimics | MDPI Molecules | Successful hybridization with DNA/RNA sequences |
Propiedades
Número CAS |
68675-73-0 |
|---|---|
Fórmula molecular |
C32H40N8O8 |
Peso molecular |
664.7 g/mol |
Nombre IUPAC |
7,15,23,31-tetramethyl-1,5,9,13,17,21,25,29-octazapentacyclo[27.3.1.15,9.113,17.121,25]hexatriaconta-7,14,23,30-tetraene-6,16,22,32,33,34,35,36-octone |
InChI |
InChI=1S/C32H40N8O8/c1-21-17-33-9-5-10-34-18-22(2)27(43)39(30(34)46)15-8-16-40-28(44)24(4)20-36(32(40)48)12-6-11-35-19-23(3)26(42)38(31(35)47)14-7-13-37(25(21)41)29(33)45/h17-20H,5-16H2,1-4H3 |
Clave InChI |
ZKCMPSNOGVCLMX-UHFFFAOYSA-N |
SMILES |
CC1=CN2CCCN3C=C(C(=O)N(C3=O)CCCN4C(=O)C(=CN(C4=O)CCCN5C=C(C(=O)N(C5=O)CCCN(C1=O)C2=O)C)C)C |
SMILES canónico |
CC1=CN2CCCN3C=C(C(=O)N(C3=O)CCCN4C(=O)C(=CN(C4=O)CCCN5C=C(C(=O)N(C5=O)CCCN(C1=O)C2=O)C)C)C |
Key on ui other cas no. |
68675-73-0 |
Sinónimos |
1,3-trimethylene thymine cyclic tetramer 1,3-TTCT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















